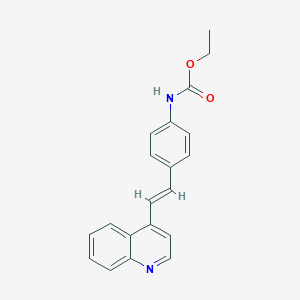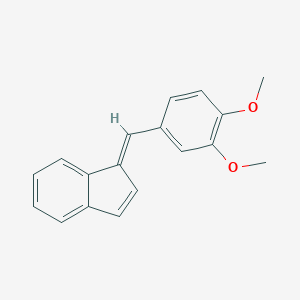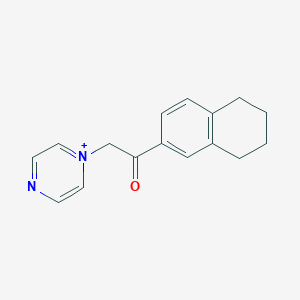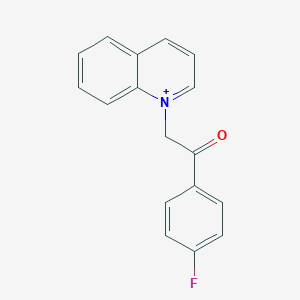
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine, also known as Cisplatin, is a chemotherapy drug that is widely used in the treatment of various types of cancer. It was first synthesized in the 1960s and has since become one of the most effective and commonly used drugs in the fight against cancer.
Wirkmechanismus
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine works by binding to the DNA in cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can cause damage to the kidneys, ears, and nervous system, and can lead to nausea, vomiting, and other side effects. However, these side effects can be managed through careful monitoring and treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is a highly effective drug in the treatment of cancer, and it has been extensively studied in laboratory experiments. However, there are some limitations to its use in lab experiments. This compound is highly reactive and can interact with other compounds in the body, which can make it difficult to study its effects in isolation. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine. One area of research is the development of new drugs that are based on the structure and mechanism of this compound. Another area of research is the development of new methods for delivering this compound to cancer cells, such as through targeted drug delivery systems. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer.
Conclusion:
This compound is a highly effective chemotherapy drug that has been extensively studied for its anti-cancer properties. While it has some limitations in lab experiments, it remains an important tool in the fight against cancer. Ongoing research into the structure, mechanism of action, and delivery of this compound will help to further enhance its effectiveness in the treatment of cancer.
Synthesemethoden
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is synthesized through a complex chemical process that involves the reaction of cis-diamminedichloroplatinum(II) with ammonium chloride and sodium chloride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents. The synthesis of this compound is a delicate process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of ovarian, testicular, bladder, and lung cancers. This compound works by binding to the DNA in cancer cells and preventing the cells from dividing and multiplying. This leads to the death of cancer cells and the reduction of tumor size.
Eigenschaften
Molekularformel |
C11H10ClN3O |
|---|---|
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-10-6-9(14-11(13)15-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
PRZDKABWAYGWES-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
